Mal-amido-PEG4-acid

描述

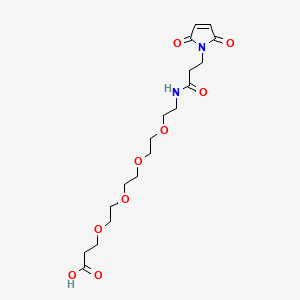

Structure

2D Structure

属性

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJVEYLYYHOZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-16-4 |

Source

|

| Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mal-amido-PEG4-acid: A Heterobifunctional Linker for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG4-acid is a versatile, heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visualizations of its reaction mechanisms and experimental workflows.

Core Properties of this compound

This compound possesses three key chemical features: a maleimide group, a terminal carboxylic acid, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for the sequential and specific conjugation of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The carboxylic acid group can be activated to react with primary amine groups, present on lysine residues or the N-terminus of proteins, forming a stable amide bond.[1] The PEG4 spacer imparts increased hydrophilicity to the conjugate, which can enhance solubility, reduce aggregation, and minimize non-specific interactions.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₈N₂O₉ | [1] |

| Molecular Weight | 416.43 g/mol | [1][3] |

| CAS Number | 1263045-16-4 | [1] |

| Appearance | Colorless viscous oil or amber solid | [4] |

| Purity | >96% | [3] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [5] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |

| IUPAC Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid | [1] |

Reaction Mechanism

The dual reactivity of this compound enables a controlled, two-step conjugation process. The differential reactivity of the maleimide and carboxylic acid groups allows for specific targeting of different functional groups on biomolecules.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[7]

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: Free cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Preparation of Thiol-Containing Protein:

-

Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[1][2]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8]

-

Remove excess TCEP using a desalting column.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[1]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a quenching reagent, such as free cysteine, to a final concentration of 1-10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.[1]

-

Protocol 2: Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol outlines the conjugation of the carboxylic acid group of the Molecule 1-Linker Conjugate to an amine-containing molecule.

Materials:

-

Molecule 1-Linker Conjugate with a terminal carboxylic acid

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

-

Purification system: SEC or dialysis cassettes

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the Molecule 1-Linker Conjugate in Activation Buffer.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS/Sulfo-NHS to the conjugate solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated Molecule 1-Linker Conjugate to the amine-containing molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution and incubate for 15 minutes to hydrolyze any unreacted NHS esters.[9]

-

-

Purification:

-

Purify the final bioconjugate using SEC or dialysis to remove excess reagents and byproducts.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound, showcasing the sequential nature of the conjugation process.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): This linker is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.[10]

-

Protein Labeling: It can be used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for diagnostic and research purposes.[10]

-

Surface Functionalization: this compound can be used to immobilize proteins or other biomolecules onto surfaces for the development of biosensors and microarrays.[6]

-

PEGylation: The PEG4 spacer contributes to the overall PEGylation of the resulting conjugate, which can improve its pharmacokinetic and pharmacodynamic properties.[11]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. precisepeg.com [precisepeg.com]

- 4. broadpharm.com [broadpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to Mal-amido-PEG4-acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-amido-PEG4-acid. It details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Chemical Structure and Properties

This compound is a versatile crosslinker that features a maleimide group at one end and a carboxylic acid at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer. The maleimide group allows for the specific and stable covalent attachment to thiol (-SH) groups, commonly found in cysteine residues of proteins.[1][2][3][4][5][6][7] The terminal carboxylic acid can be activated to react with primary amine groups (-NH2) on proteins or other molecules, forming a stable amide bond.[1][2][3][4][6][7][8] The PEG4 spacer, consisting of four ethylene glycol units, enhances the solubility of the molecule in aqueous solutions and reduces the potential for aggregation and immunogenicity of the resulting conjugate.[1][2][6][8]

Key Identifiers and Synonyms:

-

IUPAC Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid[4]

-

Synonyms: 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid, Maleimide-NH-PEG4-CH2CH2COOH, Maleimide-PEG4-propionic acid, Mal-NH-PEG4-COOH[1][4][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₂₈N₂O₉ | [1][2][4][6] |

| Molecular Weight | 416.42 g/mol | [1][2][4] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |

| Appearance | Colorless to light amber viscous oil or solid | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][4] |

| Predicted Boiling Point | 659.1 ± 55.0 °C | [1] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.28 ± 0.10 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an amine-terminated PEG4-acid with an N-hydroxysuccinimide (NHS) ester of a maleimido-containing carboxylic acid, such as N-succinimidyl-3-maleimidopropionate. This reaction forms a stable amide bond between the amine of the PEG linker and the activated carboxyl group of the maleimide reagent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound based on standard NHS ester-amine coupling chemistry.

Materials:

-

Amino-PEG4-Acid (1.0 equivalent)

-

N-Succinimidyl-3-maleimidopropionate (SMCC) (1.0-1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-Acid in anhydrous DMF.

-

Reaction Initiation: To the stirred solution, add TEA or DIPEA, followed by the portion-wise addition of N-Succinimidyl-3-maleimidopropionate.

-

Reaction: Allow the reaction mixture to stir at room temperature for 3 to 24 hours.[9]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials.[2][9]

-

Work-up: Once the reaction is complete, remove the DMF under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the pure this compound.[2]

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Bioconjugation

This compound is a key reagent in the field of bioconjugation, primarily used to link molecules to proteins, peptides, or other biomolecules.[1][5][6] Its heterobifunctional nature allows for a two-step, controlled conjugation process.

A prominent application is in the construction of Antibody-Drug Conjugates (ADCs) . In this context, the carboxylic acid end of the linker is first coupled to an amine-containing cytotoxic drug. The resulting maleimide-functionalized drug is then reacted with the thiol groups of a monoclonal antibody, which are often generated by the selective reduction of interchain disulfide bonds. This strategy allows for the site-specific attachment of the drug to the antibody.

Experimental Workflow: Antibody-Drug Conjugation

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and workflows serve as a starting point for the practical application of this versatile linker in bioconjugation strategies.

References

- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound, CAS 1263045-16-4 | AxisPharm [axispharm.com]

- 6. Cas 1263045-16-4,this compound | lookchem [lookchem.com]

- 7. peptide.com [peptide.com]

- 8. This compound, 1263045-16-4 | BroadPharm [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Thiol-Maleimide Reaction: Mechanism and Application in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Michael Addition Reaction

The fundamental mechanism of the thiol-maleimide reaction is a Michael addition. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the carbonyl groups, which makes the reaction efficient even without a catalyst, particularly in polar solvents like water, DMSO, or DMF.[3]

This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the site-specific modification of cysteine residues in proteins and peptides.[1][3]

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4][5] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues).[5][6]

Temperature

The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[4][6] Lower temperatures can be beneficial for sensitive proteins, though this will necessitate a longer reaction time.[6]

Stoichiometry

The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[6] A common starting point for protein labeling is a 10-20 fold molar excess of the maleimide reagent.[6] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[6]

Buffer Composition

The choice of buffer is important for maintaining the desired pH and avoiding interference with the reaction. Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used.[2][3] It is crucial to use buffers that do not contain free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target thiol.

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction and its associated side reactions, providing a basis for experimental design and optimization.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis. | [4][5] |

| Temperature | 4°C to 25°C | Lower temperatures require longer reaction times but can be better for sensitive proteins. | [4][6] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Should be optimized for each specific conjugation pair. | [6] |

| Side Reaction | Conditions Favoring the Reaction | Key Quantitative Data | Reference(s) |

| Maleimide Hydrolysis | pH > 7.5 | Hydrolysis of N-phenyl maleimides is ~5.5 times faster than N-alkyl maleimides at physiological pH. The half-life of N-phenyl maleimide hydrolysis is approximately 55 minutes. | [5][7] |

| Retro-Michael Reaction (Thiol Exchange) | Presence of other thiols (e.g., glutathione in vivo) | Half-lives of conversion for N-substituted succinimide thioethers in the presence of glutathione range from 3.1 to 258 hours, depending on the substituents. | [8] |

| Thiazine Rearrangement | N-terminal cysteine, pH ≥ 7.0 | At pH 7.3, thiazine conversion rates for various tripeptide-maleimide adducts ranged from 3.4% to 8.7% per hour. At pH 8.4, these rates increased to 6.6% to 17.6% per hour. | [9] |

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially leading to a heterogeneous product mixture or a loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[5][10] This reaction is more prevalent at pH values above 7.5.[5] To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared solutions of the maleimide-containing reagent.[10]

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed in the thiosuccinimide adduct can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][10] This is particularly relevant in vivo, where high concentrations of thiols like glutathione can lead to "payload migration" from an antibody-drug conjugate to other proteins.[5] The stability of the thiosuccinimide ring can be increased by hydrolysis to the corresponding succinamic acid thioether, which is resistant to the retro-Michael reaction.[5]

Thiazine Rearrangement

A significant side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine.[11] The free N-terminal amino group can attack the succinimide ring of the initial adduct, leading to an intramolecular rearrangement to form a stable six-membered thiazine ring.[9][11] The rate of this rearrangement is highly dependent on the pH, increasing at more basic pH values.[9][11] To avoid this, conjugation to an N-terminal cysteine can be performed at a more acidic pH (e.g., below 6.5), or alternative conjugation strategies can be employed.[12][13]

Mandatory Visualizations

Caption: The core thiol-maleimide reaction and competing side reactions.

Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Caption: Conceptual signaling pathway for ADC-mediated cancer cell killing.

Experimental Protocols

General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.[3]

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[2][3]

-

Maleimide-functionalized dye (10 mM stock solution in anhydrous DMSO or DMF)[3]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[3]

-

Purification column (e.g., desalting column)[3]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduce Disulfide Bonds: If necessary to increase the number of available thiols, add a 10-fold molar excess of TCEP to the protein solution. Incubate for approximately 30 minutes at room temperature.[3] It is advisable to perform this and subsequent steps in an oxygen-free environment to prevent re-oxidation of thiols.[14]

-

Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[3]

-

Conjugation Reaction: While gently stirring the protein solution, add the maleimide dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[3]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye and byproducts using a desalting column or another suitable chromatography method.[3]

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines a general procedure for the synthesis of an ADC using a maleimide-functionalized drug linker.[15]

Materials:

-

Antibody (e.g., 10 mg/mL)

-

Reduction Buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)

-

Reducing Agent (e.g., 100 mM DTT in water)

-

Conjugation Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

-

Maleimide-drug linker (stock solution in DMSO)

-

Quenching Solution (e.g., 100 mM N-acetylcysteine in PBS)

-

Purification resin (e.g., Sephadex G-25)

Procedure:

-

Reduction of Antibody: To the antibody solution, add the reduction buffer followed by the DTT solution. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[15]

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column (e.g., Sephadex G-25).[15]

-

Thiol Quantification (Optional but Recommended): Determine the concentration of free thiols using Ellman's assay to calculate the number of available conjugation sites.[15]

-

Conjugation: Adjust the reduced antibody concentration with conjugation buffer and chill on ice. Prepare the maleimide-drug linker solution in a compatible solvent (e.g., acetonitrile/DMSO) and chill on ice. Add the drug-linker solution to the cold-reduced antibody solution with rapid mixing. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.[15]

-

Incubation: Allow the conjugation reaction to proceed on ice for 1 hour.[15]

-

Quenching: Add a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) over the maleimide to react with any unreacted maleimide-drug linker.[15]

-

Purification and Characterization: Purify the ADC from unreacted drug-linker and other small molecules. Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes.

Protocol for Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (DTNB) is used to quantify the number of free sulfhydryl groups in a sample, which is useful for determining the efficiency of a reduction reaction prior to conjugation.[4]

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Thiol standard (e.g., cysteine)

-

Spectrophotometer

Procedure:

-

Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]

-

Prepare Standards: Prepare a series of known concentrations of the thiol standard in the Reaction Buffer.[4]

-

Sample Preparation: Dilute the protein sample to be tested in the Reaction Buffer.[4]

-

Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.[4]

-

Incubation: Incubate the reactions for 15 minutes at room temperature.[4]

-

Measurement: Measure the absorbance of the standards and samples at 412 nm.[4]

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the samples.[4]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is essential for the successful design and implementation of conjugation strategies. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can harness the full potential of maleimide-thiol chemistry to create innovative and effective bioconjugates for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. biotium.com [biotium.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the selection of a chemical linker to connect a biomolecule to another molecule, such as a drug or a dye, is a critical determinant of the final conjugate's success. Among the plethora of available options, the discrete polyethylene glycol (PEG) spacer, particularly the PEG4 unit consisting of four ethylene glycol repeats, has emerged as a cornerstone technology. This guide provides a comprehensive technical overview of the role of the PEG4 spacer in bioconjugation, detailing its impact on the physicochemical and biological properties of conjugates, complete with experimental protocols and visual workflows.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

-

Enhanced Hydrophilicity and Solubility : A significant challenge in bioconjugation is the often hydrophobic nature of payloads, such as cytotoxic drugs, which can lead to aggregation and diminished efficacy.[2] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[2]

-

Reduced Immunogenicity and Enhanced Stability : The PEG component can form a protective hydration layer around the bioconjugate.[2] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response.[2][3] This hydration shell can also protect the conjugate from enzymatic degradation, thus enhancing its stability in biological fluids.[2]

-

Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[2] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[2][4]

-

Optimal Spacing and Reduced Steric Hindrance : The well-defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[2] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2] It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[2]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that must be empirically optimized for each specific application. While PEG4 often provides a favorable balance of properties, the ideal length is context-dependent.[2] The following tables summarize quantitative data on the impact of PEG spacers on various properties of bioconjugates.

Table 1: Impact of PEG Spacer Length on Binding Affinity (IC50) and Hydrophilicity

| Bioconjugate | PEG Spacer Length | Parameter | Value | Reference |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG2 | IC50 | 3.1 ± 0.2 nM | [5] |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG3 | IC50 | 3.9 ± 0.3 nM | [5] |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG4 | IC50 | 5.4 ± 0.4 nM | [5] |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG6 | IC50 | 5.8 ± 0.3 nM | [5] |

| natGa-NOTA-RM26 (Bombesin analog) | PEG6 | logD | -2.50 ± 0.09 | [2] |

| Anti-FGFR1 Peptibody-vcMMAE | PEG4 | Kd | 110 nM | [2] |

Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

| Bioconjugate | PEG Spacer Length | Observation | Reference |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher DAR achieved compared to PEG8. | [2] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [2] |

Table 3: Influence of PEG Linker Length on Physicochemical Properties of PROTACs

| Linker | cLogP | TPSA | HBD | HBA |

| PEG4 | 919.0 | 2.8 | 193 | 4 |

Data compiled from publicly available research for SMARCA2-Targeting PROTACs.[6]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the mechanism of action is crucial for understanding the role of PEG4 spacers in bioconjugation. The following diagrams, created using Graphviz (DOT language), illustrate key workflows and pathways.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using a PEG4 spacer.

Caption: Mechanism of PROTAC-mediated protein degradation facilitated by a PEG4 linker.

Detailed Experimental Protocols

The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The two most common chemistries target primary amines (lysine residues) and sulfhydryl groups (cysteine residues).

Protocol 1: Conjugation of an Amine-Reactive PEG4 Linker (NHS-Ester) to a Protein

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester functionalized PEG4 linker to the primary amines (e.g., lysine residues) of a protein, such as an antibody.

Materials:

-

Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug).

-

Anhydrous DMSO or DMF.

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).[7][]

Procedure:

-

Preparation of Reagents:

-

Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[9]

-

Immediately before use, prepare a 10 mM stock solution of the NHS-PEG4-Linker in anhydrous DMSO or DMF.[10] The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[9]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add the quenching reagent to a final concentration of 20-50 mM to react with any unreacted NHS-PEG4-Linker.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-PEG4 conjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis.[]

-

-

Characterization:

Protocol 2: Conjugation of a Maleimide-Activated PEG4 Linker to a Protein's Cysteine Residues

This protocol outlines the conjugation of a maleimide-functionalized PEG4 linker to the sulfhydryl groups of cysteine residues on a protein. This may require prior reduction of existing disulfide bonds.

Materials:

-

Antibody (or protein) with available free sulfhydryl groups.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Maleimide-PEG4-Linker.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: Degassed, thiol-free buffer such as PBS with 1 mM EDTA, pH 6.5-7.5.[12]

-

Quenching Reagent: Free cysteine or N-acetylcysteine.

-

Purification system (SEC or dialysis).[13]

Procedure:

-

Antibody Reduction (if necessary):

-

If targeting cysteines involved in disulfide bonds, reduction is necessary.

-

Incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

-

If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide linker.

-

-

Preparation of Maleimide-PEG4-Linker Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.

-

-

Purification:

-

Purify the conjugate using SEC or dialysis to remove unreacted materials.[13]

-

-

Characterization:

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. The rational selection of linker chemistry and careful optimization of reaction conditions are paramount to achieving bioconjugates with the desired properties and therapeutic efficacy.

References

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. broadpharm.com [broadpharm.com]

- 14. enovatia.com [enovatia.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of Mal-amido-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG4-acid is a heterobifunctional linker that has become a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine-reactive carboxylic acid, offers versatility in connecting molecules of interest. However, the successful application of this linker is critically dependent on its behavior in aqueous buffers, specifically its solubility and stability. This guide provides an in-depth analysis of these properties, summarizing available data, and offering detailed protocols for their experimental determination.

Solubility Profile

Given the absence of specific quantitative solubility data for this compound, it is recommended that researchers determine this empirically for their specific application and buffer systems. The following sections provide detailed protocols for both kinetic and thermodynamic solubility assays.

Quantitative Solubility Data

While specific data for this compound is not available, the following table summarizes solubility information for related compounds to provide a general understanding.

| Compound/System | Solvent/Buffer | Temperature (°C) | Solubility | Citation |

| A Mal-(PEG)n-NHS Ester | Water and aqueous buffers | Not Specified | ~10 mM (solubility decreases with increasing salt concentration) | [2] |

| Emtricitabine | Pure Water | 25 | 7.95 x 10⁻³ (mole fraction) | [3] |

| Emtricitabine | Pure PEG-400 | 45 | 1.45 x 10⁻¹ (mole fraction) | [3] |

| Ferulic Acid | Pure Water | 25 | 4.90 x 10⁻⁵ (mole fraction) | [4] |

| Ferulic Acid | Pure PEG-400 | 45 | 1.94 x 10⁻¹ (mole fraction) | [4] |

| Pterostilbene | Pure Water | 45 | 2.95 x 10⁻⁵ (mole fraction) | [5] |

| Pterostilbene | Pure PEG-400 | 45 | 3.73 x 10⁻¹ (mole fraction) | [5] |

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily governed by the reactivity of the maleimide group. The maleimide ring is susceptible to hydrolysis, which leads to a ring-opened, non-reactive maleamic acid derivative. This hydrolysis is a critical consideration as it renders the linker incapable of reacting with thiol groups. The rate of this hydrolysis is significantly influenced by pH and temperature.

Furthermore, after conjugation to a thiol-containing molecule, the resulting succinimide thioether linkage can undergo two competing reactions: a retro-Michael reaction, which leads to deconjugation, and hydrolysis of the succinimide ring to a more stable ring-opened structure that is resistant to the retro-Michael reaction.

Stability of the Unconjugated Maleimide Group

The maleimide group is more stable at acidic to neutral pH and its hydrolysis rate increases with increasing pH.

Quantitative Stability Data

The following table summarizes kinetic data for the hydrolysis of maleimide and the stability of maleimide-thiol conjugates from the literature. This data, while not specific to this compound, provides valuable insights into the expected stability.

| Compound/Conjugate | Condition | Parameter | Value | Citation |

| 8armPEG10k-maleimide | pH 7.4, 37°C | Rate Constant (k) | 6.55 x 10⁻⁵ s⁻¹ | [6] |

| 8armPEG10k-maleimide | pH 9.0, 37°C | Rate Constant (k) | Significantly faster than at pH 7.4 | [6] |

| N-phenyl maleimide (unconjugated) | Physiological pH | Half-life (t½) | ~55 minutes | [7] |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | Half-life (t½) | 27 hours | [7] |

| N-aryl thiosuccinimide | pH 7.4, 37°C | Half-life (t½) | 1.5 hours | [7] |

| ADC with PEG maleimide linker | PBS, pH 7.4, 37°C | % Hydrolysis | 30% after 16 hours | [7] |

| ADC with PEG maleimide linker | Borate buffered saline, pH 9.2, 37°C | Time to complete hydrolysis | 14 hours | [7] |

Stability of the Maleimide-Thiol Conjugate

Once this compound has reacted with a thiol group to form a succinimide thioether linkage, the stability of this new bond becomes paramount. The conjugate is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in a physiological environment, which can lead to premature cleavage of the conjugated molecule. However, the succinimide ring can also undergo hydrolysis to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.

Experimental Protocols

To address the lack of specific data for this compound, the following detailed protocols are provided for the experimental determination of its solubility and stability.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of a compound in a specific buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or the aqueous buffer if highly soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Prepare samples in duplicate or triplicate.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or vial roller at a constant temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Create a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Protocol for Determining Kinetic Solubility

This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity/light scattering

-

(Optional for direct UV method) Filtration plate and vacuum manifold

-

(Optional for direct UV method) UV-Vis spectrophotometer plate reader

Procedure (Nephelometric Method):

-

Plate Setup:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of this compound into the wells of a microtiter plate. Include wells with DMSO only as a blank.

-

-

Buffer Addition:

-

Rapidly add the aqueous buffer to each well to achieve the desired final concentration (e.g., 198 µL for a 1:100 dilution and a final concentration of 100 µM).

-

-

Incubation and Measurement:

-

Immediately place the plate on a plate shaker for a short period (e.g., 5-10 minutes) to ensure mixing.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Measure the light scattering or turbidity in each well using a nephelometer. An increase in signal compared to the blank indicates precipitation.

-

The kinetic solubility is reported as the highest concentration that does not show significant precipitation.

-

Protocol for Determining the Stability (Hydrolysis Rate) of Unconjugated this compound

This protocol uses HPLC-UV to monitor the degradation of the maleimide group over time.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4), pre-warmed to the desired temperature

-

Thermostated incubator or water bath

-

HPLC system with a UV detector

-

Small vials

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration.

-

-

Initiation of the Stability Study:

-

Add a small volume of the stock solution to a pre-warmed aqueous buffer in a vial to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM).

-

Vortex briefly to mix and immediately take the first sample (t=0).

-

-

Incubation and Sampling:

-

Place the vial in the incubator or water bath at the desired temperature (e.g., 37°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

-

Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile or by freezing) to prevent further degradation before analysis.

-

-

Analysis:

-

Analyze each time point sample by HPLC-UV. The maleimide group has a characteristic UV absorbance around 300 nm, which will decrease as it hydrolyzes.

-

Monitor the decrease in the peak area of the intact this compound over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the intact compound versus time.

-

If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k).

-

Calculate the half-life (t½) of the maleimide group using the equation: t½ = 0.693 / k.

-

Conclusion

This compound is a valuable linker for bioconjugation, with its solubility and stability being key parameters for its successful implementation. While its PEG spacer confers aqueous solubility, the maleimide group's susceptibility to hydrolysis, particularly at neutral to alkaline pH, necessitates careful consideration of buffer conditions and storage. The stability of the resulting maleimide-thiol conjugate is a dynamic interplay between a desirable ring-opening hydrolysis that stabilizes the linkage and an undesirable retro-Michael reaction that leads to deconjugation. This guide provides a framework for understanding these properties, offering data from related compounds and detailed protocols to empower researchers to empirically determine the solubility and stability of this compound in their specific experimental settings. Such characterization is essential for the development of robust and reliable bioconjugates for therapeutic and research applications.

References

- 1. Cas 1263045-16-4,this compound | lookchem [lookchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic solubility and solvation behavior of ferulic acid in different (PEG-400 + water) binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A Deep Dive into Heterobifunctional Crosslinkers for Advanced Protein Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent linkage of two different biomolecules with high precision and control. Unlike their homobifunctional counterparts, these reagents possess two distinct reactive groups, allowing for sequential and specific conjugation strategies. This guide provides a comprehensive overview of heterobifunctional crosslinkers, their chemistries, applications, and detailed experimental protocols to empower researchers in their protein studies.

Core Concepts: The Power of Two Different Ends

Heterobifunctional crosslinkers are engineered with two different reactive moieties, each targeting a distinct functional group on a protein or other biomolecule.[1][2] This inherent asymmetry is their key advantage, enabling controlled, multi-step conjugation processes that significantly minimize the undesirable self-conjugation and polymerization often seen with homobifunctional reagents.[1][2][3] The general workflow involves the reaction of one end of the crosslinker with the first protein, followed by purification to remove excess crosslinker, and then the introduction of the second protein to react with the other end.[4]

These reagents are broadly classified based on the nature of their reactive ends, which can target primary amines (e.g., N-hydroxysuccinimide esters), sulfhydryls (e.g., maleimides), carbonyls, or be activated by light (photoreactive groups).[1][5]

Key Chemistries of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers.[1] One end features an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.[4][6] The other end contains a sulfhydryl-reactive group, such as a maleimide, which specifically targets cysteine residues to form a stable thioether bond.[4][7]

-

NHS Ester Reaction: This reaction is optimal at a pH range of 7.2-8.5.[4][8] It's important to use amine-free buffers like PBS or HEPES, as Tris and other amine-containing buffers will compete for the reaction.[9]

-

Maleimide Reaction: The specific reaction with sulfhydryls occurs optimally at a pH of 6.5-7.5.[4][7] Above pH 7.5, reactivity towards amines increases, and the maleimide group is more susceptible to hydrolysis.[4]

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine.[1][10] The amine-reactive end allows for the specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into C-H bonds of nearby molecules.[1][11] This makes them invaluable for photoaffinity labeling to identify unknown binding partners.[1]

Sulfhydryl-Reactive and Photoreactive Crosslinkers

Similar to the above, these reagents have a sulfhydryl-reactive group and a photoreactive group.[1] They allow for specific attachment to a cysteine residue, followed by light-activated, non-selective crosslinking to an interacting molecule.[1]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of crosslinkers contains a carbonyl-reactive group (like a hydrazide) and a sulfhydryl-reactive group.[1] Carbonyl groups can be naturally present or can be generated on glycoproteins through oxidation. These are useful for conjugating glycoproteins to proteins containing cysteine residues.[1]

Quantitative Data Summary

The choice of a heterobifunctional crosslinker is dictated by the specific application, requiring consideration of its reactive groups, spacer arm length, cleavability, and solubility. The spacer arm, the chemical chain connecting the two reactive ends, is a critical parameter as it defines the distance between the conjugated molecules.[12][13]

Below are tables summarizing the properties of common heterobifunctional crosslinkers.

Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |

| SMCC | 8.3 | No | Yes | No |

| Sulfo-SMCC | 8.3 | Yes | No | No |

| GMBS | 7.4 | No | Yes | No |

| Sulfo-GMBS | 7.4 | Yes | No | No |

| EMCS | 9.4 | No | Yes | No |

| Sulfo-EMCS | 9.4 | Yes | No | No |

| BMPS | 6.9 | No | Yes | No |

| SIA | 6.2 | No | Yes | No |

| SIAB | 10.6 | No | Yes | No |

| Sulfo-SIAB | 10.6 | Yes | No | No |

| SM(PEG)n Series | Variable | Yes | No | No |

Data compiled from various sources, including product datasheets.[14][15]

Photoreactive Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) |

| NHS-ASA | NHS Ester (Amine) | Aryl Azide | 10.8 |

| Sulfo-NHS-ASA | Sulfo-NHS Ester (Amine) | Aryl Azide | 10.8 |

| SDA | NHS Ester (Amine) | Diazirine | 3.9 |

| Sulfo-SDA | Sulfo-NHS Ester (Amine) | Diazirine | 3.9 |

| ASIB | Iodoacetamide (Sulfhydryl) | Aryl Azide | 12.0 |

Data compiled from various sources, including product datasheets.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers.

Protocol 1: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol details the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls).

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

-

Enzyme with free sulfhydryls in a compatible buffer (e.g., PBS, pH 6.5-7.5)

-

Sulfo-SMCC crosslinker

-

Anhydrous DMSO

-

Desalting columns

-

Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

Methodology:

-

Antibody Preparation:

-

Dissolve the antibody in the amine-reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Crosslinker Activation of Antibody:

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker:

-

Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with a sulfhydryl-reaction buffer (e.g., PBS, pH 6.5-7.5). This results in the maleimide-activated antibody.

-

-

Enzyme Preparation:

-

Dissolve the sulfhydryl-containing enzyme in the sulfhydryl-reaction buffer. If the enzyme has disulfide bonds, they must be reduced prior to this step.

-

-

Conjugation:

-

Immediately mix the maleimide-activated antibody with the sulfhydryl-containing enzyme. A 1:1 molar ratio is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Stop the reaction by adding a quenching solution, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.[8]

-

-

Purification:

-

Purify the final antibody-enzyme conjugate using size-exclusion chromatography (SEC) or another suitable purification method.

-

Protocol 2: Immobilization of a Protein onto a Surface

This protocol outlines the steps for covalently attaching a protein to an amine-functionalized surface.

Materials:

-

Amine-functionalized surface (e.g., glass slide, microplate)

-

NHS-ester/maleimide crosslinker (e.g., SMCC or Sulfo-SMCC)

-

Sulfhydryl-containing protein

-

Appropriate buffers (amine-reaction buffer, sulfhydryl-reaction buffer, washing buffer)

Methodology:

-

Surface Preparation:

-

Ensure the surface is clean and properly functionalized with primary amines.

-

-

Crosslinker Activation of the Surface:

-

Prepare a solution of the crosslinker (e.g., SMCC in DMSO or Sulfo-SMCC in an aqueous buffer).

-

Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature.[4]

-

-

Washing:

-

Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.[4]

-

-

Protein Immobilization:

-

Prepare the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.

-

Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Final Washing and Blocking:

-

Wash the surface to remove any non-covalently bound protein.

-

Block any remaining reactive sites on the surface using a suitable blocking agent (e.g., BSA, cysteine).

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental Workflow for Two-Step Crosslinking

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. covachem.com [covachem.com]

- 15. Heterobifunctional Cross-Linkers [gbiosciences.com]

Basic principles of using maleimide linkers in research

An In-depth Technical Guide to the Core Principles of Using Maleimide Linkers in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-based linkers are indispensable tools in modern bioconjugation, enabling the precise and stable covalent attachment of molecules to proteins, peptides, and other biomolecules.[][2] Their utility stems from the highly selective and efficient reaction between a maleimide and a thiol group, typically from a cysteine residue, to form a stable thioether bond.[3] This reaction proceeds under mild physiological conditions, making it ideal for modifying sensitive biological molecules.[] This technical guide provides a comprehensive overview of the fundamental principles of maleimide chemistry, detailed experimental protocols, and a discussion of critical parameters such as stability and potential side reactions. It is intended to serve as a valuable resource for researchers in drug development, diagnostics, and fundamental life sciences.

Core Principles of Maleimide-Thiol Chemistry

The cornerstone of maleimide linker technology is the Michael addition reaction between the electron-deficient double bond of the maleimide ring and the nucleophilic sulfhydryl (thiol) group of a cysteine residue.[3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[4][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[][5]

The reaction proceeds as the thiolate anion (RS-), which is in equilibrium with the protonated thiol (RSH), acts as a nucleophile and attacks one of the carbons of the maleimide double bond.[] This results in the formation of a stable thiosuccinimide linkage.[5]

Caption: The Michael addition reaction between a thiol and a maleimide.

Stability and Side Reactions

While the thioether bond formed is generally stable, the succinimide ring itself can undergo reactions that impact the long-term stability and homogeneity of the conjugate, particularly in vivo.[7][8] Understanding these potential side reactions is critical for designing robust bioconjugates.

Hydrolysis

The maleimide ring is susceptible to hydrolysis, a reaction that involves the opening of the ring. This can occur both on the unreacted maleimide linker, rendering it inactive, and on the thiosuccinimide conjugate after its formation.[9] While hydrolysis of the unreacted linker is undesirable, hydrolysis of the conjugate's succinimide ring is often beneficial. The resulting ring-opened succinamic acid derivative is significantly more stable and resistant to the reverse Michael reaction, effectively locking the conjugated molecule in place.[7][8] The rate of hydrolysis is pH-dependent, increasing at higher pH values.[4][10]

Retro-Michael Reaction (Thiol Exchange)

The formation of the thioether bond is, to some extent, reversible through a retro-Michael reaction.[9] This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione, which is abundant in vivo.[9] This "payload migration" can result in off-target effects and reduced efficacy, a significant concern in the development of Antibody-Drug Conjugates (ADCs).[5] Promoting the hydrolysis of the succinimide ring post-conjugation is a key strategy to prevent this reversal.[7][8]

Caption: Competing pathways of the thiosuccinimide conjugate.

Reaction with Amines

Although highly selective for thiols at neutral pH, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.[4][5] This loss of chemoselectivity can lead to undesired cross-linking and heterogeneous products. Therefore, careful control of pH during the conjugation reaction is essential.

Quantitative Data Summary

The efficiency and stability of maleimide conjugations are influenced by several factors. The following tables summarize key quantitative data for easy comparison.

Table 1: Reaction Conditions and Kinetics

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reaction with amines can occur at pH > 7.5.[4][5] |

| Temperature | 4°C to Room Temperature | Reaction is typically complete within 2 hours at RT or overnight at 4°C.[11] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein.[9] |

| Reaction Rate | ~1000x faster with thiols than amines at pH 7.0 | Demonstrates the high chemoselectivity of the reaction under optimal conditions.[][5] |

Table 2: Stability and Hydrolysis Data

| Condition | Event | Half-life / Rate | Significance |

| pH 7.4 | Hydrolysis of N-methyl dibromomaleimide | 17.9 minutes | Demonstrates the influence of substituents on hydrolysis rates.[12] |

| pH 7.4, 37°C | Hydrolysis of PEG-maleimide ADC conjugate | 30% hydrolysis after 16 hours | Slower hydrolysis under physiological pH compared to basic conditions.[13] |

| pH 9.2, 37°C | Hydrolysis of PEG-maleimide ADC conjugate | Complete hydrolysis after 14 hours | Basic conditions significantly accelerate the stabilizing ring-opening reaction.[13] |

| in vivo | Retro-Michael Reaction | Variable | Can lead to premature payload release; stabilized by succinimide ring hydrolysis.[7][14] |

Experimental Protocols

General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general workflow for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.

Caption: General experimental workflow for maleimide-based protein conjugation.

Methodology:

-

Protein Preparation : Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[11][15] A typical protein concentration is 1-10 mg/mL.[15] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is crucial to prevent the re-oxidation of thiols to disulfides.[11][15]

-

Disulfide Reduction (if necessary) : Many cysteine residues in proteins exist as disulfide bonds, which are unreactive with maleimides.[11] To make these available for conjugation, the disulfide bonds must be reduced. Add a 10- to 100-fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9][15] Incubate for 20-30 minutes at room temperature.[9] Unlike DTT or β-mercaptoethanol, TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.[4][16] If other reducing agents are used, they must be removed by a desalting column prior to the next step.[16]

-

Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[15][16] Aqueous solutions of maleimides are not stable and should be prepared fresh.[16]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide stock solution to the stirring protein solution. Flush the reaction vial with an inert gas and seal it tightly.

-

Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11] If the payload is light-sensitive (e.g., a fluorescent dye), protect the reaction from light.

-

Purification : Remove excess, unreacted maleimide reagent and other reaction components from the protein conjugate. Common methods include size-exclusion chromatography (gel filtration), dialysis (recommended only for water-soluble maleimides), or HPLC.[11][15]

-

Characterization : Determine the degree of labeling (DOL), which is the average number of conjugated molecules per protein. This is often calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

Protocol for Enhancing Conjugate Stability via Hydrolysis

To minimize the risk of payload loss via the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation.

Methodology:

-

Confirm Conjugation : After the initial conjugation reaction (Step 5 above) and before final purification, confirm the formation of the desired conjugate using an appropriate analytical method (e.g., mass spectrometry).

-

pH Adjustment : Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer.[9]

-

Incubation for Hydrolysis : Incubate the solution at room temperature or 37°C.[9] Monitor the progress of the ring-opening by mass spectrometry until the hydrolysis is complete.

-

Re-neutralization and Purification : Neutralize the solution back to a physiological pH (7.0-7.5) and proceed with the final purification step (Step 6 above).[9]

Applications in Research and Drug Development

The versatility and reliability of maleimide chemistry have led to its widespread adoption in numerous applications:

-

Antibody-Drug Conjugates (ADCs) : Maleimide linkers are a cornerstone of ADC technology, used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[][17] Several FDA-approved ADCs utilize maleimide-based linkers.[14][18]

-

Protein Labeling : Fluorescent dyes, biotin, and other probes are commonly conjugated to antibodies and other proteins for use in immunoassays, microscopy, and flow cytometry.[3][19]

-

Peptide Modification : Maleimides are used to cyclize peptides or to attach them to other molecules, enhancing their stability and biological activity.[]

-

Surface Functionalization : Biomolecules can be immobilized on surfaces of nanoparticles, beads, or microarrays for applications in diagnostics and biosensing.[][3]

-

Hydrogel Formation : Maleimide-modified polymers can be cross-linked with thiol-containing molecules to form hydrogels for tissue engineering and regenerative medicine applications.[20][21]

Conclusion

Maleimide linkers offer a powerful and selective method for bioconjugation, forming the basis for numerous applications in research and therapeutic development. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is paramount for the successful design and execution of conjugation experiments. By carefully controlling reaction parameters, particularly pH, and considering strategies to enhance long-term stability, researchers can effectively harness the power of maleimide chemistry to create robust and functional bioconjugates.

References

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. biotium.com [biotium.com]

- 20. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to PEGylation for Enhanced Protein Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique significantly enhances the stability, solubility, and in vivo circulation half-life of protein therapeutics while reducing their immunogenicity. This comprehensive technical guide delves into the core principles of PEGylation, offering a detailed overview of its benefits and challenges. It provides in-depth experimental protocols for key PEGylation and characterization techniques and presents quantitative data on the impact of PEGylation on critical protein attributes. Furthermore, this guide includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the technology and its application.

Introduction to Protein PEGylation